molecular formula C9H4FLiN2O2 B2655111 Lithium;8-fluoroquinazoline-4-carboxylate CAS No. 2309460-17-9

Lithium;8-fluoroquinazoline-4-carboxylate

Cat. No. B2655111
CAS RN: 2309460-17-9
M. Wt: 198.08
InChI Key: XJTXLMJWOIDDAJ-UHFFFAOYSA-M
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Description

“Lithium;8-fluoroquinazoline-4-carboxylate” is a compound with the CAS Number: 2309460-17-9 . It has a molecular weight of 198.08 . The IUPAC name for this compound is lithium 8-fluoroquinazoline-4-carboxylate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H5FN2O2.Li/c10-6-3-1-2-5-7 (6)11-4-12-8 (5)9 (13)14;/h1-4H, (H,13,14);/q;+1/p-1 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 198.08 . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the current data.

Scientific Research Applications

Synthesis and Properties

Electron Transport and Injection Materials : Lithium quinolates, such as lithium 8-hydroxyquinolinate (Liq), have been investigated for their electron injection and transport properties in organic electronic devices. Studies have shown that lithium fluoride (LiF) layers combined with lithium quinolates can enhance electron injection in devices, demonstrating the potential of these materials to sustain space-charge-limited currents in organic semiconductors (Stössel et al., 2000). Additionally, the synthesis of lithium−quinolate complexes has been optimized for use in organic light-emitting diodes (OLEDs), highlighting their efficiency as emitter molecules and their role in improving device performance (Schmitz et al., 2000).

Photoluminescence and Electrochemical Performance : Research on lithium-rich layered cathode materials incorporating quinolates has demonstrated their high capacity and excellent cycling stability. This indicates the potential of lithium quinolates in enhancing the electrochemical performance of energy storage devices (Yuan et al., 2015). Furthermore, the development of novel lithium quinolate derivatives for OLEDs has shown that these materials can emit bluer light with higher stability, pointing towards their utility in creating more efficient lighting and display technologies (Wang et al., 2009).

Applications in Organic Synthesis

Synthetic Chemistry : Lithium quinolates have been applied in various synthetic chemistry contexts, such as in the deprotonation of fluoro aromatics using lithium magnesates. This method allows for the efficient synthesis of quinoline derivatives, showcasing the versatility of lithium quinolates in organic synthesis (Awad et al., 2004). Additionally, the use of lithium quinolates in the synthesis of functionalized diarylborinic 8-oxyquinolates demonstrates their role in facilitating bimetallic boron–lithium intermediates, further underscoring their importance in the preparation of complex organic molecules (Wesela-Bauman et al., 2012).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

lithium;8-fluoroquinazoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2.Li/c10-6-3-1-2-5-7(6)11-4-12-8(5)9(13)14;/h1-4H,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTXLMJWOIDDAJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=C(C(=C1)F)N=CN=C2C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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